molecular formula C16H17ClN2O B7855180 (4-aminophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone hydrochloride

(4-aminophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone hydrochloride

Cat. No.: B7855180
M. Wt: 288.77 g/mol
InChI Key: SGQBMJRUAOGCPZ-UHFFFAOYSA-N
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Description

(4-aminophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone hydrochloride is a synthetic organic compound that features both an aminophenyl group and a dihydroisoquinoline moiety. This compound is of interest in various fields of scientific research due to its unique chemical structure and potential biological activities.

Properties

IUPAC Name

(4-aminophenyl)-(3,4-dihydro-1H-isoquinolin-2-yl)methanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O.ClH/c17-15-7-5-13(6-8-15)16(19)18-10-9-12-3-1-2-4-14(12)11-18;/h1-8H,9-11,17H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGQBMJRUAOGCPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)C3=CC=C(C=C3)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-aminophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone hydrochloride typically involves multi-step organic reactions. A common approach might include:

    Formation of the dihydroisoquinoline core: This can be achieved through Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine.

    Introduction of the aminophenyl group: This step might involve a nucleophilic substitution reaction where an aminophenyl derivative is introduced to the dihydroisoquinoline core.

    Hydrochloride formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production methods would scale up the laboratory synthesis, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors and advanced purification techniques like crystallization or chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.

    Reduction: Reduction reactions might target the carbonyl group, converting it to an alcohol.

    Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions might include acidic or basic catalysts depending on the specific substitution reaction.

Major Products:

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Chemistry: : The compound can be used as a building block in organic synthesis, particularly in the synthesis of more complex molecules. Biology : It might be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Medicine Industry : Uses in the development of new materials or as intermediates in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would need to be identified through experimental studies.

Similar Compounds

    (4-aminophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone: The free base form of the compound.

    (4-aminophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanol: The reduced form of the compound.

    (4-nitrophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone: A nitro derivative.

Uniqueness: : The presence of both an aminophenyl group and a dihydroisoquinoline moiety in (4-aminophenyl)(3,4-dihydroisoquinolin-2(1H)-yl)methanone hydrochloride might confer unique biological activities or chemical reactivity compared to similar compounds.

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